molecular formula C11H13N B8786753 2-(1H-inden-3-yl)ethan-1-amine

2-(1H-inden-3-yl)ethan-1-amine

Cat. No.: B8786753
M. Wt: 159.23 g/mol
InChI Key: HROPOWFHTDKPDU-UHFFFAOYSA-N
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Description

2-(1H-Inden-3-yl)ethan-1-amine is a substituted ethylamine derivative featuring an indene aromatic system. The indene moiety consists of a fused bicyclic structure (benzene fused to a cyclopentene ring), with the ethylamine chain attached at the 3-position.

Properties

Molecular Formula

C11H13N

Molecular Weight

159.23 g/mol

IUPAC Name

2-(3H-inden-1-yl)ethanamine

InChI

InChI=1S/C11H13N/c12-8-7-10-6-5-9-3-1-2-4-11(9)10/h1-4,6H,5,7-8,12H2

InChI Key

HROPOWFHTDKPDU-UHFFFAOYSA-N

Canonical SMILES

C1C=C(C2=CC=CC=C21)CCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(1H-inden-3-yl)ethan-1-amine can be synthesized through several methods. One common approach involves the reduction of indene-3-carbonitrile using lithium tetrahydridoaluminate in ethoxyethane, followed by treatment with dilute acid . Another method involves the hydrogenation of indene-3-carboxylic acid to form the corresponding alcohol, which is then converted to the amine via reductive amination .

Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of indene derivatives under controlled conditions. This process often employs palladium or platinum catalysts to achieve high yields and selectivity .

Chemical Reactions Analysis

Types of Reactions: 2-(1H-inden-3-yl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form indene-3-carboxylic acid using oxidizing agents such as potassium permanganate.

    Reduction: Reduction of the compound can yield indene-3-ethanol.

    Substitution: The ethanamine group can undergo nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium tetrahydridoaluminate in ethoxyethane.

    Substitution: Nucleophiles such as halides or amines under basic conditions.

Major Products Formed:

    Oxidation: Indene-3-carboxylic acid.

    Reduction: Indene-3-ethanol.

    Substitution: Various substituted indene derivatives.

Mechanism of Action

The mechanism of action of 2-(1H-inden-3-yl)ethan-1-amine involves its interaction with various molecular targets. The ethanamine group can form hydrogen bonds with biological molecules, influencing their activity. The indene ring structure allows for π-π interactions with aromatic residues in proteins, potentially affecting their function . These interactions can modulate signaling pathways and cellular processes, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Key Properties/Applications References
2-(1H-Inden-3-yl)ethan-1-amine Indene None C₁₁H₁₃N 159.23 g/mol Potential CNS activity (inferred)
2-(2,3-Dihydro-1H-inden-1-yl)ethan-1-amine Partially saturated indene Ethylamine at position 1 C₁₁H₁₅N 161.25 g/mol Structural isomer; reduced aromaticity may alter receptor binding
2-(1-Benzyl-1H-indol-3-yl)ethan-1-amine Indole Benzyl at N1, ethylamine at C3 C₁₇H₁₈N₂ 250.34 g/mol Enhanced lipophilicity; possible serotonin receptor affinity
2-(4-Bromo-1H-indol-3-yl)ethan-1-amine Indole Bromo at C4, ethylamine at C3 C₁₀H₁₀BrN₂ 253.10 g/mol Halogenation may improve metabolic stability
2-(2-Methyl-5-phenyl-1H-indol-3-yl)ethan-1-amine Indole Methyl at C2, phenyl at C5 C₁₇H₁₈N₂ 250.34 g/mol Steric bulk may influence selectivity for receptors

Key Observations :

  • Aromatic vs.
  • Indene vs.
  • Substituent Effects : Halogenation (e.g., bromo in ) or alkylation (e.g., benzyl in ) can modulate lipophilicity, metabolic stability, and target selectivity.

Pharmacologically Active Analogs

Key Observations :

  • Unlike sulindac, which is a carboxylic acid derivative of indene with anti-inflammatory properties, this compound lacks an acidic moiety, likely directing it toward different biological targets .
  • NBOMe compounds (e.g., 25I-NBOMe) share the ethylamine backbone but incorporate methoxybenzyl groups, demonstrating how substituents drastically alter toxicity and receptor specificity .

Characterization Tools :

  • X-ray Crystallography : Programs like SHELXL and OLEX2 are widely used for structural confirmation.
  • Spectroscopy : NMR and HR-MS (e.g., as in ) confirm purity and functional groups.

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